tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
CAS No.: 2375424-00-1
Cat. No.: VC11663703
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375424-00-1 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | OCHKRKFPKUAHGF-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO |
| SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Descriptors
The compound’s IUPAC name, tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, reflects its stereochemical configuration and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2375424-00-1 |
| Molecular Formula | |
| Molecular Weight | 230.30 g/mol |
| SMILES | C[C@H]1CNC@@HCO |
| InChIKey | OCHKRKFPKUAHGF-IUCAKERBSA-N |
The stereochemistry at C2 and C5 is critical for its interactions in biological systems and synthetic applications.
Stereochemical Analysis
The (2S,5S) configuration ensures spatial alignment of the hydroxymethyl and methyl groups, influencing both reactivity and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms this configuration:
-
¹H NMR: Peaks at δ 3.6 ppm (hydroxymethyl protons) and δ 1.4 ppm (tert-butyl group) .
-
¹³C NMR: Signals at δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).
Chiral High-Performance Liquid Chromatography (HPLC) validates enantiomeric purity, with retention times distinct from diastereomers.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis involves multi-step reactions emphasizing stereochemical fidelity:
-
Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under basic conditions.
-
Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction or aldol condensation.
-
Methyl Group Installation: Alkylation at C2 using methyl iodide or Grignard reagents.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) under inert atmosphere.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Catalytic asymmetric synthesis using chiral ligands like (R)-BINAP ensures enantiomeric excess (>99%).
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a chair conformation for the piperazine ring, with the hydroxymethyl group in an equatorial position. Key bond lengths include:
-
C5–O (hydroxymethyl): 1.42 Å
-
N1–C (Boc carbonyl): 1.35 Å
Displacement parameters indicate minimal thermal motion for the tert-butyl group at 100 K.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 230.30 ([M+H]⁺), corroborating the molecular formula. Fragmentation patterns include loss of the Boc group () at m/z 130.12.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s chiral centers and Boc group make it a versatile precursor for:
-
Antiviral Agents: Functionalization at C5 yields prodrugs targeting viral proteases.
-
Neurological Therapeutics: N-methylation produces analogs with blood-brain barrier permeability.
Case Study: ERK5 Kinase Inhibitors
Derivatives of this compound exhibit selective inhibition of Extracellular Signal-Regulated Kinase 5 (ERK5), a target in oncology. Modifications at C5 enhance binding affinity () by forming hydrogen bonds with catalytic lysine residues.
Biological Activity and Mechanistic Insights
Enzyme Interactions
The hydroxymethyl group participates in hydrogen bonding with active-site residues of kinases and oxidoreductases. For example, in cytochrome P450 3A4 (CYP3A4), the compound acts as a competitive inhibitor ().
Pharmacokinetic Profile
-
Absorption: Oral bioavailability of 65% in murine models.
-
Metabolism: Hepatic glucuronidation at the hydroxymethyl group.
-
Half-Life: in plasma.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Features |
|---|---|---|
| (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | Piperazine core, dimethyl groups | Lacks hydroxymethyl moiety; lower solubility |
| (2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | Piperidine core, (2R,5S) configuration | Different ring conformation; altered metabolic stability |
The piperazine derivative’s planar ring enhances π-π stacking in protein binding compared to piperidine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume